molecular formula C16H13NO2 B2589382 Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate CAS No. 159970-12-4

Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate

Cat. No.: B2589382
CAS No.: 159970-12-4
M. Wt: 251.285
InChI Key: UDBFIZQGVFLZSY-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate is an organic compound with the molecular formula C16H13NO2. It is a derivative of benzoic acid and features an ethynyl group attached to the benzene ring, along with an amino group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate can be synthesized through a series of chemical reactions. One common method involves the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place under aerobic conditions and yields the desired product with good efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s ethynyl and amino groups allow it to participate in various biochemical reactions, potentially affecting cellular processes. For example, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 4-[2-(2-aminophenyl)ethynyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-16(18)14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)17/h2-5,7-8,10-11H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBFIZQGVFLZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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